(6,6-dimethylmorpholin-3-yl)methanol
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Overview
Description
(6,6-dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the desired substituents. One common method involves the alkylation of morpholine with formaldehyde and a suitable methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
(6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (6,6-dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The morpholine ring structure may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the additional methyl and hydroxymethyl groups.
N-methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
3-hydroxymethylmorpholine: A compound with a hydroxymethyl group at the 3-position but without the additional methyl groups at the 6-position.
Uniqueness
(6,6-dimethylmorpholin-3-yl)methanol is unique due to the presence of both the hydroxymethyl group and the two methyl groups at the 6-position. This specific substitution pattern can influence the compound’s reactivity, solubility, and overall chemical behavior, making it distinct from other morpholine derivatives.
Properties
CAS No. |
1639886-51-3 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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